molecular formula C14H15Cl2NO B1465158 (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride CAS No. 1208400-75-2

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Cat. No.: B1465158
CAS No.: 1208400-75-2
M. Wt: 284.2 g/mol
InChI Key: XJENQIONENZRSK-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic substituents: a 2-chlorophenyl group and a 4-methoxyphenyl group.

Such dual-substituted methanamine derivatives are often explored in pharmaceutical research, particularly as serotonin/norepinephrine receptor modulators or antidepressants, as seen in structurally related compounds like sertraline .

Properties

IUPAC Name

(2-chlorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENQIONENZRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A robust method involves palladium-catalyzed amination reactions starting from aryl halides and amines:

  • Procedure: An oven-dried microwave vial is charged with an aryl methanaminium chloride salt, followed by addition of dry tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is heated (e.g., 80 ºC) for several hours to ensure reaction progress.
  • Catalyst System: Buchwald’s 3rd generation palladium pre-catalyst dimer combined with NIXANTPHOS ligand is used to facilitate the coupling.
  • Reagents: Aryl bromides such as 1-bromo-4-tert-butylbenzene and base sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) in cyclopentyl methyl ether (CPME) are added portionwise at controlled temperature (60 ºC).
  • Workup: After reaction completion, the mixture is quenched with water, volatile components removed under reduced pressure, and the product is isolated as a solid.

This method provides a high degree of control over substitution patterns and yields the amine intermediate, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Azide Intermediate Reduction Route

Another approach involves the preparation of azido-substituted precursors followed by reduction:

  • Starting Materials: 4-methoxyphenyl derivatives are converted to azido compounds using sodium azide.
  • Reduction: Catalytic hydrogenation or chemical reduction converts the azide group to the primary amine.
  • Salt Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

This method is advantageous for its specificity and mild conditions, avoiding harsh reagents that may affect sensitive substituents.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry THF, CPME Anhydrous conditions prevent side reactions
Temperature 60–80 ºC Controlled heating improves yield
Catalyst Pd pre-catalyst (Buchwald’s 3rd gen) High activity and selectivity
Ligand NIXANTPHOS Enhances catalyst stability and turnover
Base Sodium bis(trimethylsilyl)amide Strong base for deprotonation
Reaction Time 6–12 hours Sufficient for complete conversion
Atmosphere Nitrogen Prevents oxidation and moisture interference
Workup Quenching with water, solvent removal Facilitates isolation of pure product

Purification and Characterization

  • Isolation: After reaction completion, volatile materials are removed under reduced pressure. The residue is dried under vacuum at around 60 ºC.
  • Salt Formation: The free amine is converted to the hydrochloride salt by bubbling or adding hydrochloric acid in an appropriate solvent.
  • Purity Confirmation: Characterization by NMR, mass spectrometry, and melting point analysis confirms the structure and purity.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Advantages Limitations
Pd-Catalyzed Cross-Coupling Pd pre-catalyst, NIXANTPHOS, NaN(SiMe3)2, aryl bromides High selectivity, adaptable to various substrates Requires inert atmosphere, expensive catalysts
Azide Intermediate Reduction Sodium azide, catalytic hydrogenation, HCl Mild conditions, high specificity Multi-step process, handling azides requires care

Research Findings and Considerations

  • The palladium-catalyzed method is well-documented for producing aryl methanamines with high yields and regioselectivity, especially when using Buchwald’s ligands and catalysts.
  • The azide reduction route is effective for synthesizing primary amines with sensitive functional groups but involves additional steps and safety considerations.
  • Solvent choice and reaction atmosphere critically influence the reaction outcome, with anhydrous and inert conditions preferred.
  • The hydrochloride salt form enhances compound stability and facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₅Cl₂NO·HCl
  • Molecular Weight : 284.18 g/mol
  • IUPAC Name : (2-chlorophenyl)-(4-methoxyphenyl)methanamine; hydrochloride
  • Appearance : Powder

This compound features a chlorinated aromatic ring and a methoxy-substituted phenyl group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have investigated derivatives of methanamine compounds for their potential anticancer effects. For example, compounds similar to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride have shown selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells .
  • Neuropharmacology :
    • Research has indicated that derivatives of this compound may act as inhibitors of neurotransmitter uptake, particularly GABA (gamma-aminobutyric acid). This suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted .
  • Antidepressant Properties :
    • Some studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models, highlighting their role in modulating monoaminergic systems .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new pharmaceuticals .
  • Synthesis of Amines :
    • The compound can be utilized in tandem reactions to synthesize N-methylated amines, showcasing its versatility as a reagent in organic synthesis. This is particularly useful in creating libraries of compounds for drug discovery .
  • Catalytic Reactions :
    • It has been employed in catalytic systems to facilitate reactions such as amination and alkylation, further emphasizing its utility in synthetic organic chemistry .

Case Studies

StudyFocusFindings
1Anticancer ActivityDerivatives showed IC50 values against HCT-116 cells, indicating significant anticancer potential .
2NeuropharmacologyIdentified as an effective GABA uptake inhibitor with implications for treating anxiety disorders .
3Organic SynthesisDemonstrated efficiency in synthesizing N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine under mild conditions .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Single Aromatic Substituents

Compound Name Substituent(s) Molecular Weight Yield (%) Melting Point (°C) Key Properties/Applications Reference
(2-Chlorophenyl)methanamine HCl 2-Chlorophenyl Not provided 84 Not reported Precursor for bioactive molecules; NMR data available
(4-Methoxyphenyl)methanamine HCl 4-Methoxyphenyl Not provided 84 Not reported Higher yield (84%) via catalytic amide reduction

Key Observations :

  • Synthetic Efficiency : Both single-substituted derivatives are synthesized in 84% yields using transition metal-free catalytic methods .

Dual Aromatic-Substituted Analogues

Compound Name Substituent 1 Substituent 2 Molecular Weight Solubility Applications Reference
(4-Methoxyphenyl)(phenyl)methanamine HCl Phenyl 4-Methoxyphenyl 249.74 DMSO, methanol Research chemical
N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine HCl 4-Methoxybenzyl 4-Methoxyphenyl Not provided Not reported Synthesized via reductive amination in THF

Key Observations :

  • Solubility: The phenyl/methoxyphenyl derivative shows solubility in DMSO and methanol, suggesting similar solubility for the target compound .
  • Stereoselectivity : Reductive amination methods (e.g., using THF) may offer stereoselective advantages, as seen in sertraline synthesis .

Heterocyclic and Cyclic Analogues

Compound Name Key Structural Features Similarity Score* Molecular Weight Applications Reference
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl Thiazole ring + 4-chlorophenyl Not provided Not provided Potential antimicrobial/anticancer agent
Cyclopropyl(4-methoxyphenyl)methanamine HCl Cyclopropyl + 4-methoxyphenyl 0.98 Not provided High structural similarity to target compound

Key Observations :

  • Cyclic Substituents : Cyclopropyl groups (similarity score: 0.98) may reduce metabolic degradation but increase steric hindrance .

Pharmacologically Relevant Analogues

Compound Name Structure Key Pharmacological Role Reference
Sertraline HCl Tetralin-based with dichlorophenyl SSRI antidepressant
Arylamidine Derivatives (e.g., I-13) Piperazinyl + chlorophenyl groups Serotonin/norepinephrine dual inhibitors

Key Observations :

  • Chlorophenyl Groups : Common in antidepressants (e.g., sertraline) for enhancing receptor binding affinity .
  • Methoxyphenyl Groups: May improve selectivity for serotonin receptors over norepinephrine receptors, as seen in dual inhibitors .

Biological Activity

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, also known by its chemical formula C14H14ClNO·HCl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone. This configuration contributes to its distinct chemical and biological properties. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine, followed by reduction and formation of the hydrochloride salt .

PropertyValue
Molecular FormulaC14H14ClNO·HCl
Molecular Weight273.73 g/mol
CAS Number1208400-75-2
AppearanceWhite crystalline solid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Study: Antibacterial Activity

A study evaluated various derivatives of phenylmethanamine compounds, including this compound, revealing significant antibacterial activity. The compound exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, showcasing its broad-spectrum efficacy .

Anticancer Activity

The anticancer properties of this compound are under investigation, with preliminary results suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can affect microtubule dynamics in colon cancer cells, enhancing their sensitivity to apoptotic stimuli .

The proposed mechanism involves binding to specific receptors or enzymes that modulate cellular pathways related to growth and apoptosis. This interaction can lead to the disruption of normal cellular functions in cancer cells, ultimately inhibiting their proliferation .

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (MIC µM)Anticancer Activity
(2-Chlorophenyl)(4-methoxyphenyl)methanamine HCl4.69 - 22.9Moderate
(2-Chlorophenyl)methanamine hydrochloride8 - 16Low
(4-Methoxyphenyl)methanamine hydrochloride10 - 20Moderate

This table illustrates that this compound exhibits superior antimicrobial activity compared to its analogs while maintaining moderate anticancer properties.

Q & A

Q. What are the common synthetic routes for (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

Benzyl Halide Amination : Reacting 2-chloro-substituted benzyl halides with 4-methoxyphenylmethylamine under controlled ammonia/amine conditions .

Catalytic Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to link aromatic rings, followed by amination .
Key Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may reduce purity if side reactions occur .
  • Temperature : Lower temperatures (0–25°C) minimize byproducts in amination steps .
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity hydrochloride salts (>95%) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with methoxy (~δ 3.8 ppm) and chlorophenyl protons (~δ 7.2–7.5 ppm) as key signals .
  • HPLC : Quantifies purity (>98% for pharmacological studies) and detects trace impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C14H14Cl2NO: 298.04) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline forms, critical for structure-activity studies .

Q. What preliminary biological assays are recommended to screen its activity?

Answer:

  • Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., serotonin/dopamine receptors) to identify target affinity .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., NAMPT inhibition for NAD+ biosynthesis modulation) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-negative/-positive strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields in large-scale production?

Answer:

  • Catalyst Screening : Test Pd/XPhos or Buchwald-Hartwig catalysts for coupling efficiency .
  • Solvent Optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How to resolve contradictions in dose-dependent activity across studies?

Answer: Conflicting dose-response data may arise from:

  • ADME Variability : Differences in absorption/metabolism across models (e.g., in vitro vs. in vivo). Conduct pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Assay Conditions : Standardize pH, serum protein content, and incubation time. For example, serum-free media reduce false positives in receptor binding .
  • Impurity Interference : Re-test batches with HPLC-MS to rule out contaminants affecting activity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogs?

Answer:

  • Systematic Substituent Variation : Compare analogs with:
    • Halogen replacements (Cl vs. F at 2-position) for lipophilicity/electron effects .
    • Methoxy vs. ethoxy groups on the 4-position phenyl ring for steric/electronic modulation .
  • QSAR Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent properties (logP, polar surface area) with bioactivity .
  • Crystallographic Data : Overlay ligand-receptor structures (e.g., serotonin 5-HT2A) to identify critical binding motifs .

Q. How to design interaction studies to elucidate its mechanism of action?

Answer:

  • Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled ligands) to quantify receptor occupancy .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates for enzyme inhibition .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., NAMPT active site) to predict binding stability .
  • Metabolomic Profiling : LC-MS/MS to track NAD+ levels in treated cells, validating target engagement .

Q. What are the best practices for stability testing under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72h .
  • Light/Temperature Sensitivity : Store at 4°C, -20°C, and RT with/without light exposure; assess via NMR .
  • Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound remaining .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride
Reactant of Route 2
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(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride

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